molecular formula C15H16N4O2 B4035332 1-(3-methoxyphenyl)-4-(2-pyrazinyl)-2-piperazinone

1-(3-methoxyphenyl)-4-(2-pyrazinyl)-2-piperazinone

Cat. No.: B4035332
M. Wt: 284.31 g/mol
InChI Key: WSDXPMLDGULDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-4-(2-pyrazinyl)-2-piperazinone is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.12732577 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Genotoxicity and Metabolic Activation

A study on 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a compound structurally related to 1-(3-methoxyphenyl)-4-(2-pyrazinyl)-2-piperazinone, highlighted its genotoxic potential and metabolic activation pathways. This research provides insight into the compound's bioactivation to a reactive intermediate that covalently binds DNA, underlining the importance of understanding metabolic pathways and genotoxic risks in pharmaceutical development (Kalgutkar et al., 2007).

Anticonvulsant and Antimicrobial Activities

Research into new kojic acid derivatives, including compounds structurally similar to this compound, demonstrated potential anticonvulsant and antimicrobial activities. These findings suggest applications in the development of new therapeutic agents for treating seizures and infections (Aytemi̇r et al., 2010).

Dopaminergic Activity

A study introduced compounds featuring a pyrazolo[1,5-a]pyridine substructure, emphasizing their high-affinity partial agonism at dopamine D2 receptors. This research is particularly relevant to the design of new drugs with potential applications in treating psychiatric disorders (Möller et al., 2017).

Antimycobacterial Activity

Novel N-arylpiperazines were synthesized and evaluated for their antimycobacterial activity, indicating potential applications in the treatment of tuberculosis and related diseases. This research highlights the significance of structural modification in enhancing therapeutic efficacy against mycobacterial infections (Goněc et al., 2017).

HIV-1 Reverse Transcriptase Inhibition

Another study focused on the synthesis and evaluation of bis(heteroaryl)piperazines as non-nucleoside inhibitors of HIV-1 reverse transcriptase, showcasing the potential of such compounds in antiretroviral therapy (Romero et al., 1994).

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-pyrazin-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-21-13-4-2-3-12(9-13)19-8-7-18(11-15(19)20)14-10-16-5-6-17-14/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDXPMLDGULDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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